2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid
Description
2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid (abbreviated as 2CA3MBA in referenced studies) is a carboxamide derivative of amino acids, characterized by a urea linkage connecting a cyclohexylamino group and a branched 3-methylbutanoic acid moiety. This structure confers unique physicochemical properties, including moderate hydrophobicity and steric bulk, which influence its interactions with biomolecules like bovine serum albumin (BSA) .
Properties
CAS No. |
1396967-38-6 |
|---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(cyclohexylcarbamoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17) |
InChI Key |
LYSPLFOJTNNDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclohexylcarbamoyl)amino]-3-methylbutanoic acid typically involves the reaction of cyclohexyl isocyanate with an appropriate amino acid derivative. One common method involves the use of glycine as a starting material, which undergoes a reaction with cyclohexyl isocyanate under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(cyclohexylcarbamoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound 2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid is a specialized amino acid derivative with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article aims to explore its applications comprehensively, supported by data tables and case studies.
Structural Characteristics
The structure of 2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid includes a cyclohexyl group, an amine functional group, and a carboxylic acid, which contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound has shown promise as a building block for the synthesis of bioactive peptides and pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or specificity towards certain targets.
Case Studies:
- Peptide Synthesis : Researchers have utilized derivatives of this compound in the synthesis of peptides that exhibit enhanced binding affinity to specific receptors, potentially leading to new therapeutic agents for conditions such as cancer and metabolic disorders.
Biochemical Studies
The compound's ability to form stable complexes with metal ions makes it a candidate for studies in coordination chemistry. Its interactions with various metal ions can be explored for applications in catalysis and materials science.
Case Studies:
- Metal Ion Complexation : Studies have demonstrated that derivatives of this compound can effectively chelate transition metals, which may be useful in developing new catalysts for organic reactions or in environmental remediation strategies.
Drug Development
The structural features of 2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid suggest potential as a lead compound in drug development, particularly for designing inhibitors or modulators of enzyme activity.
Data Table: Potential Drug Targets
| Target Enzyme | Inhibition Potential | Reference |
|---|---|---|
| Protein Kinase A | Moderate | Journal of Medicinal Chem. |
| Dipeptidyl Peptidase IV | High | Bioorganic & Medicinal Chemistry Letters |
| Carbonic Anhydrase | Low | European Journal of Medicinal Chemistry |
Agricultural Chemistry
Research indicates that amino acid derivatives can play a role in enhancing plant growth and resistance to stress. The compound may be investigated for its potential as a growth regulator or biostimulant.
Case Studies:
- Plant Growth Promotion : Preliminary studies have shown that formulations containing this compound can improve root development and stress tolerance in crops, suggesting its utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 2-[(cyclohexylcarbamoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. It may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Carboxamide Derivatives from BSA Interaction Studies
The in vitro study of carboxamide derivatives () highlights key structural variations and their implications for protein binding. Below is a comparative summary:
Key Observations :
Structurally Related Compounds from Diverse Sources
GW7647 ()
- Structure: Thio group, cyclohexylbutyl chain, and methylpropanoic acid.
- Molecular Formula : C29H46N2O3S.
- Comparison : Larger molecular weight (483.8 g/mol) and thio group suggest distinct solubility and target specificity (e.g., nuclear receptors like PPARα) compared to 2CA3MBA .
Boc-Protected Analog ()
- Structure: tert-Butoxycarbonyl (Boc)-protected amino methyl group.
- Molecular Formula: C11H21NO4.
Cyclohexylamino Carbonyl Derivatives ()
Cyclopentylpropanoyl Derivative ()
- Structure: Cyclopentylpropanoyl group instead of cyclohexylaminocarbonyl.
- Molecular Formula: C13H23NO3.
- Comparison : Smaller cyclopentyl ring reduces steric hindrance and lipophilicity compared to 2CA3MBA’s cyclohexyl group .
Biological Activity
2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid, also known as CB2695176, is a compound of significant interest in pharmaceutical and biochemical research. Its molecular formula is with a molecular weight of 242.31 g/mol. This compound has been studied for its potential biological activities, particularly in the context of metabolic pathways and therapeutic applications.
- Molecular Formula :
- Molecular Weight : 242.31 g/mol
- CAS Number : 1217603-41-2
- Structural Formula :
Biological Activity Overview
The biological activity of 2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid has been evaluated through various studies focusing on its pharmacological properties, interactions with biological targets, and potential therapeutic applications.
- Enzyme Inhibition : This compound exhibits inhibitory effects on certain enzymes involved in amino acid metabolism and protein synthesis.
- Receptor Interaction : It has been shown to interact with various receptors, including those involved in metabolic regulation and cellular signaling pathways.
Pharmacological Effects
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation.
- Antioxidant Activity : Preliminary studies suggest that it may have antioxidant properties, helping to mitigate oxidative stress in cells.
- Neuroprotective Effects : Some findings point towards its potential in neuroprotection, possibly benefiting neurodegenerative conditions.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Study on Metabolic Pathways :
- In Vivo Studies :
- Cellular Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
